2-(3-Formylphenyl)acetic acid 2-(3-Formylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 34956-29-1
VCID: VC4223003
InChI: InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)
SMILES: C1=CC(=CC(=C1)C=O)CC(=O)O
Molecular Formula: C9H8O3
Molecular Weight: 164.16

2-(3-Formylphenyl)acetic acid

CAS No.: 34956-29-1

Cat. No.: VC4223003

Molecular Formula: C9H8O3

Molecular Weight: 164.16

* For research use only. Not for human or veterinary use.

2-(3-Formylphenyl)acetic acid - 34956-29-1

Specification

CAS No. 34956-29-1
Molecular Formula C9H8O3
Molecular Weight 164.16
IUPAC Name 2-(3-formylphenyl)acetic acid
Standard InChI InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)
Standard InChI Key IQAJOXWTCPIEQQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C=O)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(3-Formylphenyl)acetic acid consists of a benzene ring with two functional groups:

  • A formyl group (–CHO) at the meta position (C3)

  • An acetic acid group (–CH₂COOH) at the adjacent carbon (C2)

This arrangement creates a conjugated system where the electron-withdrawing formyl group influences the acidity of the carboxylic acid moiety. The compound’s molecular weight is 164.16 g/mol, and its IUPAC name is 2-(3-formylphenyl)acetic acid.

Table 1: Comparative Structural Analysis of Formylphenylacetic Acid Isomers

CompoundMolecular FormulaFunctional Group PositionsKey Properties
2-(3-Formylphenyl)acetic acidC₉H₈O₃C2: –CH₂COOH; C3: –CHOHigher acidity due to meta conjugation
2-(4-Formylphenyl)acetic acidC₉H₈O₃C2: –CH₂COOH; C4: –CHOReduced steric hindrance for electrophilic substitution
2-(2-Fluoro-3-formylphenyl)acetic acidC₉H₇FO₃C2: –CH₂COOH; C3: –CHO; C2: –FEnhanced electrophilicity due to fluorine’s inductive effect

The meta positioning of the formyl group in 2-(3-Formylphenyl)acetic acid distinguishes it from its para and ortho analogs, leading to unique reactivity patterns. For instance, the electron-withdrawing nature of the formyl group increases the acidity of the acetic acid moiety (predicted pKa ≈ 3.8) compared to unsubstituted phenylacetic acid (pKa = 4.3) .

Synthesis Methodologies

Laboratory-Scale Synthesis

While no direct protocols for 2-(3-Formylphenyl)acetic acid are documented, its synthesis can be inferred from analogous compounds. A plausible route involves:

  • Friedel-Crafts Acylation: Reacting 3-methylbenzaldehyde with chloroacetyl chloride in the presence of AlCl₃ to introduce the acetic acid side chain.

  • Oxidation: Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to oxidize any residual methyl groups to carboxylic acids.

3-MethylbenzaldehydeClCH₂COCl, AlCl₃2-(3-Formylphenyl)acetyl chlorideHydrolysis2-(3-Formylphenyl)acetic acid\text{3-Methylbenzaldehyde} \xrightarrow{\text{ClCH₂COCl, AlCl₃}} \text{2-(3-Formylphenyl)acetyl chloride} \xrightarrow{\text{Hydrolysis}} \text{2-(3-Formylphenyl)acetic acid}

This method mirrors the synthesis of 2-(4-Formylphenyl)acetic acid, where manganese dioxide (MnO₂) oxidation of 4-(hydroxymethyl)phenylacetic acid is employed .

Industrial Production Challenges

Scaling up the synthesis of 2-(3-Formylphenyl)acetic acid presents challenges due to:

  • Regioselectivity Issues: Competing formation of ortho and para isomers during Friedel-Crafts reactions.

  • Purification Complexity: Similar polarities of isomers necessitate advanced chromatographic techniques.

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The formyl group undergoes typical aldehyde reactions:

  • Condensation with Amines: Forms Schiff bases, useful in coordination chemistry.

  • Grignard Reactions: Adds alkyl/aryl groups to yield secondary alcohols.

For example, reaction with methylmagnesium bromide produces 2-(3-(Hydroxymethyl)phenyl)acetic acid:

2-(3-Formylphenyl)acetic acid+CH₃MgBr2-(3-(Hydroxymethyl)phenyl)acetic acid\text{2-(3-Formylphenyl)acetic acid} + \text{CH₃MgBr} \rightarrow \text{2-(3-(Hydroxymethyl)phenyl)acetic acid}

Carboxylic Acid Transformations

The acetic acid moiety participates in:

  • Esterification: Methanol/H⁺ catalysis yields methyl 2-(3-formylphenyl)acetate.

  • Amidation: Coupling with amines via carbodiimide reagents forms bioactive derivatives.

DerivativePredicted ActivityMechanism
Methyl esterCOX-2 inhibitionCompetitive binding to active site
Schiff base complexAntimicrobial activityMetal ion chelation disrupting microbial enzymes

Materials Science

Conjugated systems in 2-(3-Formylphenyl)acetic acid enable applications in:

  • Organic semiconductors: As electron-deficient moieties in donor-acceptor polymers.

  • Coordination polymers: Bridging ligands for metal-organic frameworks (MOFs).

Research Gaps and Future Directions

Despite its potential, 2-(3-Formylphenyl)acetic acid remains understudied. Critical research priorities include:

  • Catalytic Asymmetric Syntheses: Developing enantioselective routes for chiral derivatives.

  • In Vivo Pharmacological Profiling: Assessing bioavailability and toxicity profiles.

  • Computational Modeling: Predicting reactivity using DFT calculations to guide synthetic efforts.

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